1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
1-(2-Methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidine core. The 2-methoxyethyl group at the 1-position and the 4-thioxo (sulfur) moiety distinguish it from related derivatives. Such compounds are of interest in medicinal chemistry due to their structural similarity to dihydropyrimidinones (DHPMs), which exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-6-5-12-8-4-2-3-7(8)9(15)11-10(12)13/h2-6H2,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBPALLRJGBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCC2)C(=S)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thiourea derivative in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding tetrahydropyrimidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopenta[d]pyrimidin Derivatives
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to alkyl/aryl-substituted analogues (e.g., ).
- Stability : The 4-thioxo group may increase resistance to hydrolysis relative to 4-oxo derivatives (e.g., ) .
- LogP : Bulky substituents (e.g., 4-methylbenzylthio in ) raise LogP values, reducing bioavailability.
Biological Activity
1-(2-Methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a thioxo group and a methoxyethyl side chain, suggests potential biological activities that merit exploration. This article reviews the compound's biological activity, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.29 g/mol
- CAS Number : 142465-09-6
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound Name | Activity | Reference |
|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-ones | Antimicrobial and antiviral | |
| Thiazole derivatives | Anticancer and antifungal | |
| 1,2,4-Triazolethiones | Antiviral and antifungal |
In vitro studies have evaluated the compound's effectiveness against various bacterial strains. The cup-plate agar diffusion method revealed that certain derivatives showed promising activity against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Cytotoxicity
Cytotoxicity assays conducted on various cell lines (e.g., HaCat and Balb/c 3T3) demonstrated that certain derivatives of this compound possess significant cytotoxic effects. The MTT assay results indicated that some derivatives exhibited low IC50 values, suggesting their potential as anticancer agents .
The mechanism of action for compounds within this class often involves interference with cellular processes such as DNA replication and protein synthesis. Molecular docking studies have suggested that these compounds can bind effectively to target enzymes like MurD and DNA gyrase, which are crucial for bacterial survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated several thienopyrimidine derivatives for their antibacterial properties. Compounds with similar structures to this compound demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that some derivatives caused significant cell death at low concentrations, highlighting their potential as novel anticancer agents .
Q & A
Basic Research Question: What are the optimal synthetic pathways for 1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, and how can reaction yields be maximized?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization of pyrimidine precursors and functionalization of the cyclopentane ring. Key steps include:
- Thioether formation : Reaction of a thiol derivative with a methoxyethyl-substituted intermediate under nitrogen atmosphere at 70–80°C (similar to methods in ).
- Cyclization : Use of catalysts like p-toluenesulfonic acid (p-TsOH) to promote ring closure, as seen in analogous pyrimidine syntheses .
- Purification : Column chromatography (e.g., silica gel with chloroform/methanol) or crystallization from methanol/ethanol mixtures improves purity (>95% by HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
